5-Nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,1,3-benzoxadiazole (NBD) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a fluorescent molecule that exhibits strong absorption and emission in the visible region of the electromagnetic spectrum. This makes it an ideal probe for studying biological systems and processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2,1,3-benzoxadiazole is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the nitrogen atom to the oxygen atom of the benzoxadiazole ring, resulting in a highly fluorescent species.
Biochemical and Physiological Effects
5-Nitro-2,1,3-benzoxadiazole has been shown to have a variety of biochemical and physiological effects, including the ability to bind to proteins and lipids in biological membranes. It has also been shown to alter the fluidity and permeability of lipid bilayers, and to induce changes in the conformation and activity of membrane proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Nitro-2,1,3-benzoxadiazole in scientific research is its high sensitivity and selectivity for specific biological targets. It is also relatively easy to synthesize and can be incorporated into a variety of experimental systems. However, one limitation of using 5-Nitro-2,1,3-benzoxadiazole is its tendency to photobleach, which can limit its usefulness in long-term experiments.
Future Directions
There are many potential future directions for research involving 5-Nitro-2,1,3-benzoxadiazole, including the development of new synthetic methods for producing modified derivatives with enhanced properties. Other areas of interest include the use of 5-Nitro-2,1,3-benzoxadiazole in the study of protein-protein interactions, the development of new fluorescent probes for imaging biological systems, and the use of 5-Nitro-2,1,3-benzoxadiazole in the development of new diagnostic and therapeutic tools for the treatment of disease.
Synthesis Methods
5-Nitro-2,1,3-benzoxadiazole can be synthesized using a variety of methods, including the nitration of 2-aminophenol followed by cyclization with nitrous acid. Another common method involves the reaction of 2-nitrophenol with cyanogen bromide to form the corresponding benzoxadiazole derivative.
Scientific Research Applications
5-Nitro-2,1,3-benzoxadiazole has been used in a wide range of scientific research applications, including the study of protein structure and function, lipid dynamics, and membrane transport. It has also been used as a fluorescent probe for monitoring changes in intracellular pH, calcium ion concentration, and reactive oxygen species levels.
properties
IUPAC Name |
5-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLPTABGUBVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336467 |
Source
|
Record name | 5-Nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,1,3-benzoxadiazole | |
CAS RN |
18772-11-7 |
Source
|
Record name | 5-Nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.